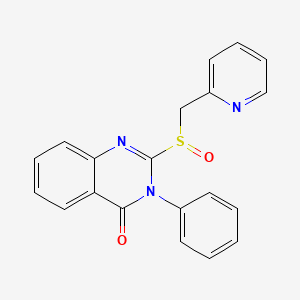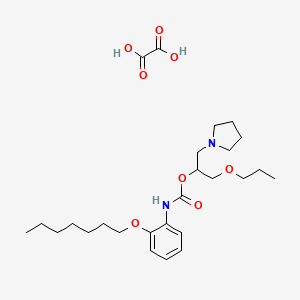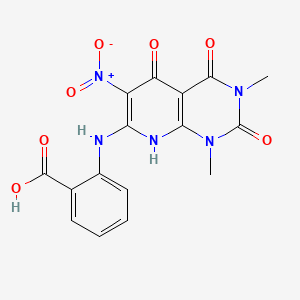
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups and two sodium ions. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt typically involves the sulfonation of anthraquinone. The process begins with the reaction of anthraquinone with fuming sulfuric acid, resulting in the formation of anthraquinone-2,6-disulfonic acid . This intermediate is then neutralized with calcium carbonate and water, followed by the replacement of calcium ions with sodium ions using sodium carbonate. The final product is obtained through crystallization and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The sulfonation reaction is carried out in large reactors, and the subsequent neutralization and ion exchange steps are optimized for efficiency and yield. The final product is typically purified through multiple recrystallizations to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonic acid groups and the anthraquinone core .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize the compound, leading to the formation of higher oxidation state products.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can reduce the compound to its corresponding hydroquinone derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state anthraquinone derivatives, while reduction reactions produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules and cellular components. The anthraquinone core can undergo redox reactions, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Anthraquinone-1,5-disulfonic acid disodium salt
- Anthraquinone-2,7-disulfonic acid disodium salt
- Anthraquinone-1,8-disulfonic acid disodium salt
Uniqueness
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt is unique due to its specific substitution pattern on the anthraquinone core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
71461-97-7 |
|---|---|
Fórmula molecular |
C14H6Na2O8S2 |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
disodium;9,10-dioxoanthracene-1,2-disulfonate |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-12-7-3-1-2-4-8(7)13(16)11-9(12)5-6-10(23(17,18)19)14(11)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
Clave InChI |
UZVGFAUPMODEBR-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















